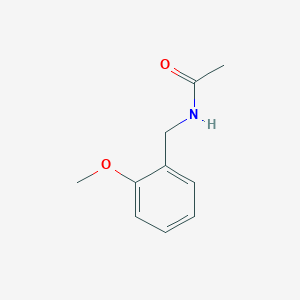
N-(2-Methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxybenzyl)acetamide is an organic compound characterized by the presence of a methoxy group attached to a benzyl moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methoxybenzyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reactants: 2-methoxybenzylamine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and crystallization, to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The benzyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of N-(2-methoxybenzyl)amine.
Substitution: Formation of substituted benzyl derivatives, such as brominated or nitrated products.
Scientific Research Applications
N-(2-Methoxybenzyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it has been shown to interact with PARP proteins, inhibiting their activity and thereby inducing apoptosis in cancer cells. The methoxy group enhances its binding affinity to the target proteins, while the acetamide moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)acetamide: Similar structure but with the methoxy group at the para position.
N-(2-Methoxybenzyl)-2-(methylamino)acetamide: Contains an additional methylamino group.
N-(2-Methoxy-1-methylethyl)-2-(methylamino)acetamide: Features a methylethyl group instead of a benzyl group.
Uniqueness
N-(2-Methoxybenzyl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-9-5-3-4-6-10(9)13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
UKDWIXWBWBKHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















